2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide
Overview
Description
2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to ensure consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups on the benzene ring.
Scientific Research Applications
2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide can be compared with other similar benzamide compounds, such as:
This compound: Similar in structure but with different substituents on the benzene ring.
N-(2-hydroxy-2-methylpropyl)benzamide: Differing in the position and type of substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives .
Properties
IUPAC Name |
2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)7-13-12(15)10-6-9(3)4-5-11(10)14/h4-6,8,14H,7H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFVADKQUZBIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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